4-Phenylpyridin-2-ol

Vue d'ensemble

Description

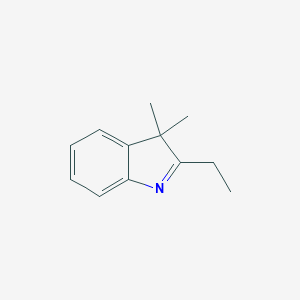

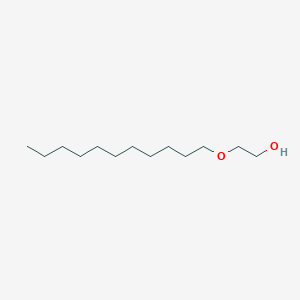

4-Phenylpyridin-2-ol is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Application in Medicinal Chemistry

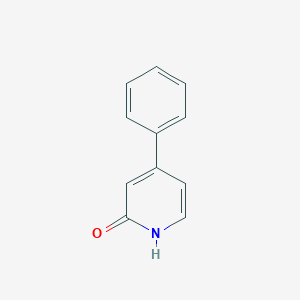

4-Phenylpyridin-2-ol and its derivatives have been synthesized and investigated for various applications in medicinal chemistry. For instance, analogues of diphenylpyraline were prepared from 4-dimethylamino-5,6-dihydro-1-phenylpyridine-2(1H)-thiones and their antimycobacterial activity was examined, indicating potential in antimicrobial research (Weis, Kungl, & Seebacher, 2003). Additionally, cyclopalladated complexes containing 4-hydroxyacridine as a complementary ligand showed promising anticancer activity, highlighting the role of phenylpyridine derivatives in cancer research (Pucci et al., 2006).

Organic Chemistry and Catalysis

In organic chemistry, this compound derivatives have been used in catalytic processes. The palladium(II)-catalyzed direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via C–H activation is an example, demonstrating the utility of these compounds in facilitating complex chemical reactions (Chu et al., 2014). This highlights their potential in developing new synthetic methods.

Agricultural Chemistry

This compound derivatives have been investigated for their herbicidal activity. The synthesis of novel phenylpyridines based on molecular modeling showed significant activity against various weed species, indicating their potential as herbicides (Schäfer et al., 2003).

Material Science and Photophysics

In the field of materials science, derivatives of this compound have been studied for their luminescent properties. Research into Ru(II) Phenanthroline Complexes as a probe for real-time imaging of Aβ self-aggregation in Alzheimer's disease exemplifies the application of these compounds in advanced material science and medical imaging (Silva et al., 2016).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that pyridinols, in general, can act as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that 4-Phenylpyridin-2-ol may interact with its targets in a similar manner.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its effectiveness and potential uses.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain a better understanding of how this compound interacts with cellular components and the resulting effects .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-Phenylpyridin-2-ol are largely unexplored. It is known that the compound has a molecular weight of 171.2

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is also unclear whether this compound has any effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

4-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUDULSSNHKPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344683 | |

| Record name | 4-Phenylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-81-6 | |

| Record name | 4-Phenylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

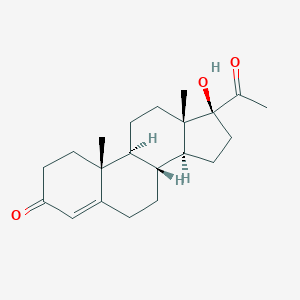

![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)

![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)